6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole

Lipophilicity Drug-likeness Membrane permeability

6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole (CAS 24240-48-0, synonym NSC107852) is a 1-substituted 6-nitroindazole derivative distinguished by a thioether-linked allyl group at the N-1 methylene position. This structural architecture embeds a 6-nitroindazole pharmacophore—a scaffold recognized for nitric oxide synthase (NOS) inhibition and antimicrobial activity—within a molecule possessing enhanced lipophilicity (XLogP3 = 3.3) and four rotatable bonds, features that differentiate it from the unsubstituted parent 6-nitroindazole (LogP reported as 1.42–2.06 across multiple databases).

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 24240-48-0
Cat. No. B13987775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole
CAS24240-48-0
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC=CCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
InChIInChI=1S/C11H11N3O2S/c1-2-5-17-8-13-11-6-10(14(15)16)4-3-9(11)7-12-13/h2-4,6-7H,1,5,8H2
InChIKeyFSTZKKUNVZBYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole (CAS 24240-48-0): Procurement-Relevant Identity and Scaffold Characterization


6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole (CAS 24240-48-0, synonym NSC107852) is a 1-substituted 6-nitroindazole derivative distinguished by a thioether-linked allyl group at the N-1 methylene position [1]. This structural architecture embeds a 6-nitroindazole pharmacophore—a scaffold recognized for nitric oxide synthase (NOS) inhibition and antimicrobial activity—within a molecule possessing enhanced lipophilicity (XLogP3 = 3.3) and four rotatable bonds, features that differentiate it from the unsubstituted parent 6-nitroindazole (LogP reported as 1.42–2.06 across multiple databases) . The compound bears a nitro group at the 6-position of the indazole ring system, a hydrogen bond acceptor count of 4, and zero hydrogen bond donors, placing it within favorable drug-like physicochemical space for membrane permeation [1].

Why 6-Nitroindazole Analogs Cannot Be Interchanged: The Procurement Case for 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole


Indazole derivatives with identical core scaffolds but divergent N-1 substituents exhibit markedly different lipophilicity, conformational flexibility, and biological target engagement profiles. Substitution at the N-1 position modulates the electronic distribution across the indazole ring system, directly affecting nitro group reduction potential, radical anion stability, and interaction with biological nucleophiles such as glutathione—parameters critical for antiparasitic and antimicrobial mechanism of action [1][2]. The thioether-linked allyl group in this compound introduces a sulfur atom capable of additional coordination interactions and oxidative metabolic handling that simple N-alkyl or N-allyl analogs lack. Furthermore, the allyl moiety provides a synthetic handle for further derivatization (e.g., thiol-ene click chemistry, oxidation to sulfoxide/sulfone), a versatility not available with saturated alkyl substituents [3]. These structural distinctions mean that in-class compounds cannot be assumed interchangeable for either biological screening or synthetic elaboration; each substitution pattern defines a unique chemical space with distinct procurement justification.

Quantitative Differentiation Evidence: 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole vs. Closest Analogs


Enhanced Lipophilicity Directs Membrane Permeability and Distribution: XLogP3 Comparison with 6-Nitroindazole

The target compound exhibits significantly higher computed lipophilicity (XLogP3 = 3.3) compared to the unsubstituted parent 6-nitroindazole, for which LogP values from multiple authoritative databases range from 1.42 (ChemSpider ACD/LogP) to 2.06 (LookChem ACD/LogP) [1]. This increase of approximately 1.2–1.9 LogP units corresponds to a predicted 16- to 80-fold increase in octanol-water partition coefficient, directly impacting passive membrane permeability and tissue distribution potential.

Lipophilicity Drug-likeness Membrane permeability

6-Nitroindazole Scaffold Confers Quantifiable MAO-B Inhibition Superior to 7-Nitroindazole: Core Pharmacophore Validation

The 6-nitroindazole core pharmacophore shared by the target compound has demonstrated quantifiable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 2.5 µM. This inhibitory potency is approximately 11-fold superior to the regioisomeric 7-nitroindazole (IC50 = 27.8 µM), establishing a clear structure-activity relationship where the nitro position on the indazole ring is a critical determinant of MAO-B engagement [1]. While direct MAO-B data for the N-1 thioether-allyl substituted derivative are not available, the preserved 6-nitro substitution pattern supports retention of this pharmacophoric feature.

Monoamine oxidase Neuroprotection Enzyme inhibition

Conformational Uniqueness via Allyl Torsion Angle: Crystallographic Distinction from 1-Allyl-6-nitro-1H-indazole

X-ray crystallographic data for the closely related analog 1-allyl-6-nitro-1H-indazole (C10H9N3O2, lacking the thioether sulfur) reveal that the allyl group adopts a near-perpendicular orientation relative to the indazole plane, with a dihedral angle of 73.3(5)° [1][2]. In contrast, structurally analogous compounds bearing a sulfur atom in the linker chain (as in the target compound's thioether-methyl bridge) exhibit different torsion angles when crystallized—for related systems, allyl torsion angles of -75.3(2)° and -82.2(2)° have been observed, demonstrating that sulfur incorporation alters the conformational landscape [3]. The presence of the sulfur atom in the target compound introduces an additional degree of conformational freedom (four rotatable bonds vs. two in 1-allyl-6-nitroindazole) and potential for sulfur-mediated intermolecular interactions (C-H···S, S···π) absent in the direct N-allyl analog.

Crystal engineering Conformational analysis Structure-based design

Nitroindazole Core Enables Antiparasitic and Antimicrobial Activity Spectrum: Class-Level Validation with Patent Precedent

The broad-spectrum antimicrobial and antiparasitic utility of N'-substituted-6-nitroindazoles is established by US Patent 3,637,736, which explicitly identifies N'-thiocyanatomethyl-6-nitroindazole and N'-chloromethyl-3-chloro-6-nitroindazole as the most active representatives for controlling fungi, bacteria, plants, and insects [1]. The target compound's N'-allylthio-methyl substitution pattern positions it within this privileged subclass. Additionally, 6-nitroindazole-derived compounds (thiazolidinone series) have demonstrated in vitro antibacterial, antifungal, antitubercular, and anti-inflammatory activities when tested against selected microbial strains [2]. This class-level evidence supports that the 6-nitroindazole scaffold with appropriate N-1 derivatization offers a validated entry point for antimicrobial screening programs.

Antiparasitic Antifungal Antibacterial

Hydrogen Bond Acceptor Profile and Zero Donor Count: Physicochemical Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound's computed hydrogen bond acceptor count (HBA = 4: nitro oxygens [2], indazole N2 nitrogen [1], thioether sulfur [1]) and hydrogen bond donor count (HBD = 0) create a physicochemical profile consistent with CNS drug-likeness [1]. The zero HBD count eliminates a key liability for blood-brain barrier (BBB) penetration, as hydrogen bond donors are strongly disfavored for CNS access. In contrast, the unsubstituted parent 6-nitroindazole has HBD = 1 (N-H proton), while 7-nitroindazole also has HBD = 1 [2][3]. This difference is functionally significant: the N-H proton in parent nitroindazoles can engage in hydrogen bonding with serum proteins and membrane phospholipid headgroups, potentially reducing free brain concentration.

CNS drug design Physicochemical profiling Blood-brain barrier

Synthetic Versatility: Allyl and Thioether Functionalities Enable Orthogonal Derivatization Pathways Not Available in Simple N-Alkyl Analogs

The target compound contains two chemically orthogonal reactive motifs—the terminal alkene of the allyl group and the thioether sulfur—that are absent in simpler N-alkyl-6-nitroindazole analogs such as 1-methyl-6-nitro-1H-indazole . The allyl group enables thiol-ene click chemistry, olefin metathesis, epoxidation, and hydroboration reactions, while the thioether can be selectively oxidized to sulfoxide or sulfone (modulating polarity and hydrogen bonding capacity). In contrast, 1-methyl-6-nitro-1H-indazole, a commonly available analog, possesses neither of these synthetic handles [1]. The SnCl2/RSH catalytic system developed for synthesizing 4-alkylsulfanyl-indazole derivatives further demonstrates that thioether-containing indazoles serve as versatile intermediates for generating sulfonamide libraries [2].

Click chemistry Synthetic diversification Medicinal chemistry

High-Impact Procurement Scenarios for 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1H-indazole: Evidence-Driven Use Cases


CNS-Targeted MAO-B Inhibitor Screening Libraries

The compound's 6-nitroindazole core provides validated MAO-B inhibitory activity (IC50 = 2.5 µM, 11-fold superior to 7-nitroindazole at IC50 = 27.8 µM), while its enhanced lipophilicity (XLogP3 = 3.3 vs. parent LogP = 1.42–2.06) and zero hydrogen bond donor count satisfy key CNS drug-likeness criteria [1][2][3]. For neuroscience-focused screening programs targeting Parkinson's disease or neuroprotection, this compound offers a procurement rationale based on combined pharmacophore validation and physicochemical optimization not simultaneously available in either the parent 6-nitroindazole (lower LogP, HBD = 1) or the regioisomeric 7-nitroindazole (weaker MAO-B potency, HBD = 1).

Antimicrobial and Antiparasitic Focused Compound Collections

US Patent 3,637,736 establishes the N'-substituted-6-nitroindazole class as active against fungi, bacteria, plants, and insects, with N'-thiocyanatomethyl and N'-chloromethyl derivatives as the most potent representatives [1]. The target compound's N'-allylthio-methyl substitution pattern occupies adjacent chemical space within this patent-protected series. Furthermore, the nitroindazole mechanism of action—involving metabolic reduction to radical anion species that interact with glutathione and generate reactive oxygen species—is supported by electrochemical and ESR spectroscopic studies [2]. Procurement for anti-infective screening is supported both by patent precedent and by the established mechanism of action of the nitroindazole class.

Fragment-Based Drug Discovery and Crystallographic Screening

Crystallographic data for closely related 1-allyl-6-nitro-1H-indazole confirm that the allyl group adopts a well-defined near-perpendicular orientation (dihedral angle = 73.3(5)°) relative to the indazole plane, providing a clearly resolved electron density for fragment soaking experiments [1]. The target compound's thioether linker introduces an additional electron-rich sulfur atom for anomalous scattering in X-ray crystallography, potentially aiding phase determination and binding mode elucidation. With a molecular weight of 249.29 Da—within fragment library range—and four rotatable bonds enabling conformational adaptation, this compound is suited for fragment-based screening against NOS isoforms (both iNOS and eNOS are established 6-nitroindazole targets [2]) or other indazole-binding protein targets.

Diversifiable Synthetic Building Block for Parallel Library Synthesis

Unlike 1-methyl-6-nitro-1H-indazole (zero orthogonal handles) or 1-allyl-6-nitro-1H-indazole (one handle), this compound provides two chemically distinct derivatization sites: the terminal alkene for thiol-ene click chemistry, metathesis, or epoxidation, and the thioether sulfur for controlled oxidation to sulfoxide/sulfone [1][2]. The SnCl2/RSH catalytic methodology developed for 4-alkylsulfanyl-indazole synthesis further validates thioether-containing indazoles as versatile intermediates for generating sulfonamide-based compound libraries [3]. Procurement of this single intermediate enables access to diverse chemical space through orthogonal transformations, maximizing the return on synthesis investment in medicinal chemistry programs.

Quote Request

Request a Quote for 6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.